![molecular formula C24H23FN4O2 B2561076 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1206999-73-6](/img/structure/B2561076.png)
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
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Description
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide, commonly known as EFPI-1, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase CK2, which plays a key role in the regulation of cell growth, proliferation, and survival.
Scientific Research Applications
Synthesis and Antimicrobial Study
The compound's framework has been explored for its potential in antimicrobial applications. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating the capability of fluoroquinolone derivatives to serve as bases for developing compounds with antifungal and antibacterial activities (Patel & Patel, 2010).
Antimycobacterial Activities
Further research into fluoroquinolone derivatives has identified compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents. Senthilkumar et al. (2009) synthesized novel fluoroquinolones and evaluated their antimycobacterial activities, highlighting the therapeutic potential of fluoroquinolone derivatives in treating tuberculosis (Senthilkumar et al., 2009).
Inhibition of HIV-1 Replication
The structural framework of fluoroquinolone derivatives has been utilized to develop inhibitors of HIV-1 replication. Baba et al. (1998) identified fluoroquinoline derivatives as potent inhibitors of HIV-1 transcription, underscoring the compound's utility in HIV-1 research and potential therapeutic applications (Baba et al., 1998).
Luminescent Properties and Electron Transfer
The piperazine-substituted naphthalimides, related to the core structure, have been studied for their luminescent properties and potential in photo-induced electron transfer applications. Gan et al. (2003) synthesized model compounds to explore their fluorescence and photochemistry, indicating the compound's relevance in material science and photophysical research (Gan et al., 2003).
properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-31-22-6-4-3-5-21(22)28-24(30)16-9-11-29(12-10-16)23-17(14-26)15-27-20-8-7-18(25)13-19(20)23/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZSKPYZIVWZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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